

# Application Note: Continuous Dyeing Methodologies Using C.I. Reactive Red 67

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## Compound of Interest

Compound Name: Reactive red 67

CAS No.: 12226-34-5

Cat. No.: B1175296

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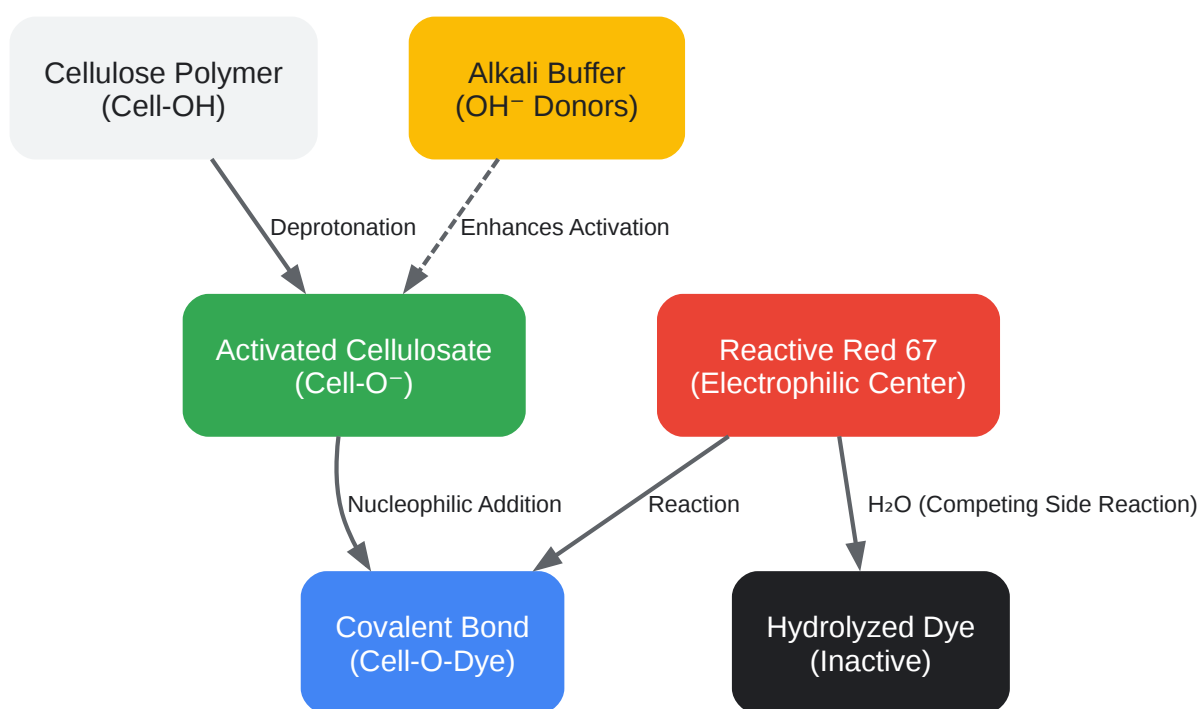
## Scientific Overview & Mechanistic Rationale

C.I. **Reactive Red 67** is a highly substantive, functionalized reactive dye designed to form permanent covalent ether or ester linkages with the hydroxyl (-OH) groups of cellulose matrices[1]. Because reactive dyes like Red 67 contain specific electrophilic reactive moieties (such as vinyl sulfone precursors or halotriazines), they undergo nucleophilic addition or substitution reactions when exposed to activated polymeric substrates[1].

While traditional exhaust dyeing (rope form) relies on heavy salt loads and extended times to drive dye exhaustion, it suffers from batch-to-batch unevenness, surface pilling from mechanical friction, and severe water/effluent costs[2]. Continuous dyeing methodologies transcend these limitations through instantaneous, physical application of dye via padding (open-width), followed by thermally or chemically driven fixation[2].

Causality in Fixation: The fundamental chemical trigger for covalent bonding is an alkaline environment[3]. Cellulose polymers must be deprotonated to highly nucleophilic cellulosate anions (

). The concentration of the alkali pad—whether using Sodium Hydroxide ( ), Sodium Silicate, or Sodium Carbonate ( )—is a deliberate mechanistic compromise: it must be strong enough to maximize cellulose activation, yet strictly controlled to minimize the competing nucleophilic attack by free hydroxyl ions ( ) or water, which irreversibly hydrolyzes the dye into an inactive form[3].



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Fig 1. Mechanistic pathway of cellulose activation and reactive dye covalent fixation.

## Experimental Protocols & Methodologies

Continuous dyeing utilizing C.I. **Reactive Red 67** demands precise thermodynamic and chemical staging. The workflows are engineered around "Two-Bath" concepts to isolate the dye from the alkali until the exact moment of physical fixation, thus inherently self-validating the prevention of premature hydrolysis[4].

## Protocol A: Pad-Dry-Pad-Steam (PDPS) Process

Audience: Finishing plants processing woven cotton or polyester-cotton blends for medium to extra-dark red shades[2],[5].

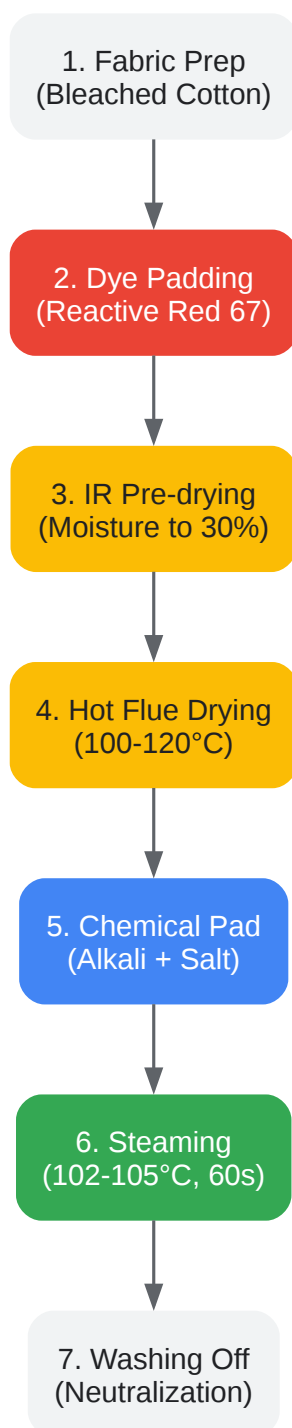
### Phase 1: Dye Application & Migration Control

- **Dye Padding:** Impregnate the dry, bleached fabric through a padding mangle containing C.I. **Reactive Red 67** solution at 20–30°C[2]. Adjust roller pressure to achieve a 65–70% wet pick-up expression.
- **Infrared (IR) Pre-Drying (Critical Step):** Immediately route the wet fabric through a non-contact, electrically generated IR oven[3]. Causality: Direct contact with hot air causes rapid surface water evaporation, drawing the unfixed dye toward the surface via capillary action (migration)[6]. IR drying uniformly reduces fabric moisture to ~30% without air disturbance, locking the dye in place[6].
- **Hot Flue Drying:** Pass the pre-dried material through a hot flue chamber at 100–120°C until fully desiccated[5].

Phase 2: Chemical Activation & Covalent Fixation 4. **Chemical Padding:** Pass the fabric through a second trough containing an ambient (20–30°C) alkaline liquor. The standardized self-validating bath includes:

- **Glauber's Salt (**  
**)**: 250 g/L. Causality: High electrolyte concentration suppresses the dissolution of the dried dye back into the pad bath, preventing color loss[2].
- **Caustic Soda (**  
**)**: 15 g/L[2].
- **Soda Ash (**  
**)**: 20 g/L[2].

- Saturated Steaming: Instantly transition the fabric into a dye-house steamer containing 102–104°C saturated steam for 45–75 seconds[2]. The steam supplies the requisite energy and moisture for nucleophilic bond formation.
- Washing Off: Route continuously down the washing range: cold rinse  
acid neutralization  
boiling soap (100°C with non-ionic detergent)  
cold rinse[2],[3].



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Fig 2. Logical workflow for the Pad-Dry-Pad-Steam (PDPS) continuous dyeing process.

## Protocol B: Cold Pad-Batch (CPB) Process

Audience: Processors of knit fabrics requiring lower thermal stress and zero salt usage, thereby drastically reducing effluent biological oxygen demand (BOD)[2].

- Metering & Dosing: Utilizing a precision dosing device, prepare the padding trough immediately prior to the run[2]. Mix the dyestuff solution (80% of total volume) with the alkali solution (20% of total volume, utilizing sodium silicate and caustic soda) at a 4:1 ratio[2]. Causality: Isolating the highly reactive silicate/caustic blend until the split-second of padding prevents the rapid hydrolysis of C.I. **Reactive Red 67** in the supply tank.
- Padding: Pass open-width knits through the padding mangle at 20–25°C.
- Batching (Self-Validation Constraint): Roll the impregnated fabric tightly onto an A-frame and immediately seal it in high-density polyethylene plastic film[3]. Causality: Wrapping the batch rigorously prevents evaporative drying on the fabric edges. Loss of moisture concentrates the alkali, causes dye migration, and allows atmospheric to react with the alkali (carbonation), halting fixation[3].
- Fixation Rotation: Rotate the roll mechanically at ambient room temperature for 12 to 24 hours to allow slow, comprehensive covalent cross-linking[3].
- Washing Off: Unroll directly into an open-width washing range mirroring the PDPS wash-off parameters.

## Quantitative Process Parameter Optimization

To ensure replicability in experimental and plant-scale setups, the critical thermal and chemical constraints for scaling Continuous **Reactive Red 67** dyeing are centralized below.

Process Variable	Pad-Dry-Pad-Steam (PDPS)[2],[5]	Cold Pad-Batch (CPB)[2],[3]	Pad-Dry-Cure (Thermofix)[5]
Optimal Substrate	Woven Cottons / Heavy Blends	Knits / Viscose Open-Width	Woven Cottons (Light Shades)
Padding Temp.	20–30 °C	20–25 °C	20–30 °C
Alkali / Catalysts	(15 g/L) + (20 g/L)	Sodium Silicate +	Urea (150-200 g/L) +
Fixation Method	Saturated Steam (102–105 °C)	Ambient Roll Rotation (20–25 °C)	Hot Air Chamber (125–160 °C)
Fixation Time	45–75 seconds	12–24 hours	2–5 minutes
Electrolyte Input	250 g/L Glauber's Salt	Zero Salt	Zero Salt

## Self-Validating Quality Control Metrics

To guarantee the reliability of the aforementioned procedures, integrate these self-verifying checks during protocol execution:

- Capillary Absorbency (Drop Test):** Before padding, deposit a single droplet of distilled water onto the bleached substrate. An absorption time of seconds confirms the core of the cellulose fiber is open for deep nucleophilic attack; seconds necessitates re-scouring.
- Alkali Titration Drift Check:** Extract of the chemical pad liquor every 30 minutes during a continuous PDPS run. Titrate with using a phenolphthalein indicator. Drastic shifts in alkalinity indicate fabric carry-over dilution, demanding immediate dosing pump recalibration[3].
- Covalent Bond Validation (Bleed Test):** Upon completion of the final drying stage, cut a

dyed swatch and boil aggressively in a

non-ionic surfactant solution for 15 minutes. A colorless wash liquor definitively validates that C.I. **Reactive Red 67** has chemically bonded to the polymer backbone rather than existing as mechanically trapped (unfixed) aggregate.

## References

[1.2](#) [2.3](#) [3.5](#) [4.4](#) [5.](#) [6](#) [6.7](#)

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